N-(2-chloro-4-iodophenyl)-4-(propan-2-yl)benzamide
Overview
Description
N-(2-chloro-4-iodophenyl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with chloro and iodo groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)-4-(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-iodoaniline and 4-isopropylbenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between 2-chloro-4-iodoaniline and 4-isopropylbenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity and chemical properties.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck reactions, enabling the synthesis of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)-4-(propan-2-yl)benzamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The chloro and iodo substituents can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(propan-2-yl)benzamide
- N-(4-iodophenyl)-4-(propan-2-yl)benzamide
- N-(2-chloro-4-methylphenyl)-4-(propan-2-yl)benzamide
Uniqueness
N-(2-chloro-4-iodophenyl)-4-(propan-2-yl)benzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic properties.
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(18)9-14(15)17/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDBAQXTCZVMHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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